GSK 650394

Description

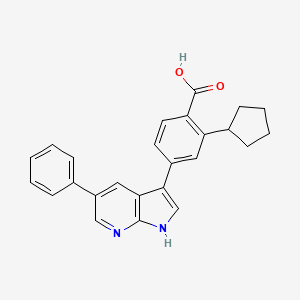

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBGSNVCDAMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237532 | |

| Record name | GSK-650394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890842-28-1 | |

| Record name | GSK-650394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-650394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-650394 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK650394: A Technical Deep Dive into its Mechanism of Action as a Selective SGK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This document provides a comprehensive overview of the mechanism of action of GSK650394, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Competitive Inhibition of SGK1

GSK650394 functions as a competitive inhibitor of SGK1.[3][4] It targets the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1] This inhibition has been demonstrated to be highly selective for SGK1 over other closely related kinases in the AGC family, such as Akt, with a greater than 30-fold selectivity. The inhibitory activity also extends to SGK2, albeit with a lower potency compared to SGK1.[5][6]

Quantitative Inhibitory Profile

The inhibitory potency of GSK650394 has been quantified across various assays, as summarized in the table below.

| Target/Assay | IC50 Value | Assay Type |

| Activated SGK1 | 13 nM | Fluorescence Polarization Assay[1][3] |

| SGK1 | 62 nM | Scintillation Proximity Assay (SPA)[5][6] |

| SGK2 | 103 nM | Scintillation Proximity Assay (SPA)[5][6] |

| SGK1-mediated epithelial transport | 0.6 µM | Short-Circuit Current (SCC) Assay[1][5][6] |

| Androgen-stimulated LNCaP cell growth | ~1 µM | Cell Growth Assay[1][5] |

Cellular and Physiological Effects

The inhibition of SGK1 by GSK650394 leads to several observable cellular and physiological effects:

-

Inhibition of Epithelial Sodium Transport: GSK650394 effectively inhibits SGK1-mediated epithelial sodium transport, a key process in maintaining electrolyte balance.[1][5][6]

-

Anti-proliferative Effects in Cancer Cells: In prostate cancer cell lines such as LNCaP, GSK650394 has been shown to inhibit androgen-stimulated cell growth.[1][4] This is achieved by blocking the SGK1-mediated phosphorylation of Nedd4-2, a negative regulator of the androgen receptor.[1][4][6]

-

Modulation of Viral Replication: GSK650394 has been found to inhibit the replication of the influenza virus by impairing the export of viral ribonucleoproteins (vRNPs) into the cytoplasm.[6]

-

Neuroprotective Potential: Studies have indicated that GSK650394 can reduce infarct size and blood-brain barrier disruption in early cerebral ischemia-reperfusion models.[7]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: SGK1 Signaling Pathway and Point of Inhibition by GSK650394.

Caption: Experimental Workflow for Characterizing GSK650394 Activity.

Detailed Experimental Protocols

Scintillation Proximity Assay (SPA) for Kinase Activity

This assay quantifies the enzymatic activity of SGK1 and SGK2 by measuring the incorporation of a radiolabeled phosphate into a biotinylated peptide substrate.[4]

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA, 10 mM MgCl2, and 0.1 mM [γ-33P]ATP.

-

Enzyme and Substrate Addition: Recombinant activated SGK1 or SGK2 and a biotinylated peptide substrate (e.g., CROSStide) are added to the reaction mixture.

-

Inhibitor Incubation: Increasing concentrations of GSK650394 are added to the reaction wells.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period. The reaction is then terminated by the addition of a stop solution containing EDTA.

-

Detection: Streptavidin-coated SPA beads are added to the wells. The biotinylated and radiolabeled peptide binds to the beads, bringing the scintillant in close proximity to the radioisotope, which generates a detectable light signal.

-

Data Analysis: The signal is measured using a microplate scintillation counter. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the log concentration of GSK650394.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding affinity of GSK650394 to activated SGK1.[1]

-

Reagents: Activated SGK1, a fluorescently labeled ATP competitive ligand (tracer), and GSK650394 are used.

-

Assay Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (SGK1), its tumbling slows, and fluorescence polarization increases.

-

Competition: GSK650394 competes with the fluorescent tracer for binding to the ATP pocket of SGK1.

-

Procedure: A fixed concentration of activated SGK1 and the fluorescent tracer are incubated with serially diluted GSK650394.

-

Measurement: Fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: As the concentration of GSK650394 increases, it displaces the tracer from SGK1, causing a decrease in fluorescence polarization. The IC50 is determined from the dose-response curve.

Short-Circuit Current (SCC) Assay for Epithelial Transport

This assay assesses the effect of GSK650394 on SGK1-mediated ion transport in epithelial cells.[5][6]

-

Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on permeable supports to form a polarized monolayer.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

Measurement of SCC: The potential difference across the cell monolayer is clamped to 0 mV, and the current required to maintain this clamp is the short-circuit current, which is a measure of net ion transport.

-

Stimulation and Inhibition: The cells are stimulated with an agonist that activates SGK1 (e.g., aldosterone). After a stable SCC is achieved, increasing concentrations of GSK650394 are added to the chamber.

-

Data Analysis: The inhibition of the stimulated SCC by GSK650394 is measured, and the IC50 value is calculated.

LNCaP Cell Growth Assay

This assay evaluates the anti-proliferative effect of GSK650394 on androgen-sensitive prostate cancer cells.[6]

-

Cell Seeding: LNCaP cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

-

Treatment: Cells are treated with an androgen (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.

-

Incubation: The cells are incubated for a period of several days, with media and treatments refreshed periodically.

-

Cell Viability Measurement: Cell proliferation is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the androgen-stimulated control, and the IC50 value is determined.

Conclusion

GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its mechanism of action has been thoroughly investigated through a variety of in vitro and cell-based assays, which have consistently demonstrated its ability to competitively inhibit SGK1 kinase activity and modulate downstream cellular processes. This comprehensive profile makes GSK650394 a valuable tool for further research into the physiological and pathological roles of SGK1 and a promising lead compound for the development of novel therapeutics.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK650394: A Technical Guide to the Potent and Selective SGK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2][3][4] SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway and is implicated in the regulation of ion transport, cell proliferation, survival, and apoptosis.[1][5] Dysregulation of SGK1 activity has been linked to several pathologies, including hypertension, cancer, and metabolic diseases.[1][6] GSK650394 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of SGK1 and as a potential therapeutic agent.[7] This guide provides an in-depth overview of the technical details of GSK650394, including its mechanism of action, biochemical and cellular activity, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

GSK650394, with the chemical name 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a 7-azaindole derivative.[1] Its chemical structure is presented below.

Table 1: Chemical and Physical Properties of GSK650394

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂N₂O₂ | |

| Molecular Weight | 382.45 g/mol | [2] |

| CAS Number | 890842-28-1 | |

| Purity | ≥97% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at room temperature |

Mechanism of Action and Biochemical Activity

GSK650394 acts as a competitive inhibitor of SGK1.[3] It demonstrates potent inhibitory activity against the purified SGK1 with an IC₅₀ value of 13 nM in a fluorescence polarization assay.[1][3] In activity-based scintillation proximity assays, GSK650394 inhibits the enzymatic activity of SGK1 and the closely related SGK2 with IC₅₀ values of 62 nM and 103 nM, respectively.[1][2][3][4][7]

Table 2: In Vitro Inhibitory Activity of GSK650394

| Assay Type | Target | IC₅₀ | Reference |

| Fluorescence Polarization Assay | Activated SGK1 | 13 nM | [1][3] |

| Scintillation Proximity Assay | SGK1 | 62 nM | [2][4][7] |

| Scintillation Proximity Assay | SGK2 | 103 nM | [2][4][7] |

| Aldosterone-Stimulated Short Circuit Current (SCC) Assay | SGK1-mediated ion transport | 0.6 µM | [1][5][7] |

| Androgen-Stimulated LNCaP Cell Growth Assay | Cell Growth | ~1 µM | [1][7] |

GSK650394 exhibits good selectivity for SGK1 over other related kinases. It is more than 30-fold selective for SGK1 over Akt and over 60-fold selective over the upstream kinase PDK1.[7] However, broader kinase profiling has identified some off-target activities at concentrations comparable to its SGK1 potency, including against AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[1]

Cellular and In Vivo Activity

In cellular assays, GSK650394 effectively inhibits SGK1-mediated processes. It inhibits the androgen-mediated phosphorylation of the SGK1 substrate NEDD4-2 in LNCaP prostate cancer cells.[1][7] Consequently, it inhibits the androgen-stimulated growth of these cells with an IC₅₀ of approximately 1 µM.[1][7] GSK650394 also demonstrates efficacy in inhibiting SGK1-mediated epithelial sodium ion transport, a key process in blood pressure regulation, with an IC₅₀ of 0.6 µM in an aldosterone-stimulated short circuit current (SCC) assay.[1][5][7]

Preclinical in vivo studies in rats have shown that GSK650394 can achieve plasma exposure levels above its IC₅₀ for the SCC assay with a 50 mg/kg BID dosing schedule.[7] These studies also indicated that the compound is efficacious in rat models of hypertension.[7] However, the oral bioavailability of GSK650394 is low (~9%) in rats, which is attributed to its low solubility and extensive first-pass metabolism via glucuronidation.[8]

Signaling Pathways

SGK1 is a central node in the PI3K signaling pathway, acting downstream of PDK1 and mTORC2.[1][5] Growth factors and hormones can activate this pathway, leading to the phosphorylation and activation of SGK1.[1] Activated SGK1 then phosphorylates a variety of downstream substrates to regulate cellular functions.

Caption: SGK1 signaling pathway and the inhibitory action of GSK650394.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of GSK650394 to inhibit the phosphorylation of a substrate peptide by SGK1 or SGK2.

Methodology:

-

Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is activated by incubation with PDK1 in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) containing 0.15 mM ATP for 30 minutes at 30°C.[2][3]

-

Inhibitor Incubation: In a 96-well plate, varying concentrations of GSK650394 (solubilized in DMSO) are added to the activated enzyme mixture and incubated.

-

Phosphorylation Reaction: A solution containing a biotinylated CROSStide peptide substrate (final concentration 75 µM) and γ-³²P-ATP is added to initiate the phosphorylation reaction. The plate is incubated for 1 hour at room temperature.[2]

-

Detection: A slurry of streptavidin-coated scintillation proximity assay (SPA) beads is added to each well. The beads capture the biotinylated peptide.

-

Signal Measurement: The plate is centrifuged, and the radioactivity is measured using a scintillation counter. The proximity of the ³²P-labeled peptide to the scintillant in the beads generates a light signal that is proportional to the kinase activity.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the Scintillation Proximity Assay (SPA).

Aldosterone-Stimulated Short Circuit Current (SCC) Cellular Assay

This assay measures the effect of GSK650394 on SGK1-mediated epithelial sodium ion transport.

Methodology:

-

Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on permeable supports to form a polarized monolayer.

-

Aldosterone Stimulation: The cells are stimulated with aldosterone to induce the expression and activity of SGK1, which in turn increases the activity of the epithelial sodium channel (ENaC).

-

Inhibitor Treatment: The cells are treated with varying concentrations of GSK650394.

-

SCC Measurement: The permeable supports are mounted in an Ussing chamber. The short-circuit current, which is a measure of net ion transport across the epithelial monolayer, is recorded. An increase in SCC upon aldosterone stimulation reflects increased ENaC activity.

-

Data Analysis: The inhibitory effect of GSK650394 is determined by measuring the reduction in the aldosterone-stimulated SCC. IC₅₀ values are calculated from the dose-response curve.

LNCaP Cell Growth Assay

This assay assesses the impact of GSK650394 on the androgen-dependent proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: LNCaP cells are seeded in 96-well plates in androgen-depleted medium.

-

Androgen Stimulation and Inhibitor Treatment: After an initial incubation period, the cells are treated with androgens (e.g., dihydrotestosterone) to stimulate growth, in the presence or absence of varying concentrations of GSK650394.

-

Incubation: The cells are incubated for an extended period (e.g., 10 days) to allow for cell proliferation.

-

Cell Viability Measurement: Cell viability is assessed using a standard method such as the XTT assay, which measures mitochondrial enzymatic activity.

-

Data Analysis: The effect of GSK650394 on cell growth is determined by comparing the viability of treated cells to that of untreated, androgen-stimulated cells. The IC₅₀ for growth inhibition is calculated from the dose-response curve.[1]

Conclusion

GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its utility as a research tool has been demonstrated in a variety of in vitro and in vivo models, enabling the elucidation of the diverse roles of SGK1 in health and disease. While its pharmacokinetic properties may present challenges for clinical development, GSK650394 remains an invaluable compound for preclinical research in areas such as oncology, hypertension, and metabolic disorders. The data and protocols summarized in this guide provide a comprehensive resource for scientists working with this important SGK1 inhibitor.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. glpbio.com [glpbio.com]

- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ScholarWorks@Hanyang University: Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocorticoid-regulated kinase 1 inhibitor [scholarworks.bwise.kr]

GSK650394: A Technical Guide to its Function as an Aurora B Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a small molecule inhibitor that has been historically characterized as a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase (SGK) isoforms, particularly SGK1 and SGK2.[1] However, recent research has unveiled a novel and significant activity of GSK650394 as an inhibitor of Aurora B kinase, a key regulator of mitosis.[2] This dual inhibitory profile presents GSK650394 as a compound of interest for further investigation in oncology and other therapeutic areas where both SGK and Aurora B signaling pathways are implicated.

This technical guide provides an in-depth overview of GSK650394's function as an Aurora B inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Data Summary

The inhibitory activity and cellular effects of GSK650394 as an Aurora B inhibitor are summarized in the tables below.

| Target | Assay Type | IC50 (µM) | Source |

| Human Aurora B | ATPase Assay | 5.68 | [2] |

| Aspergillus fumigatus Aurora B | ATPase Assay | 1.29 | [3] |

| Haspin Kinase | ATPase Assay | 41.4 | [2] |

Table 1: In Vitro Inhibitory Potency of GSK650394. This table quantifies the half-maximal inhibitory concentration (IC50) of GSK650394 against recombinant Aurora B from both human and Aspergillus fumigatus, as well as its selectivity against another mitotic kinase, Haspin.

| Cell Line | Assay Type | Endpoint | Effect | Source |

| HeLa | MTT Assay | Cell Proliferation | Inhibition | [2] |

| HepG2 | MTT Assay | Cell Proliferation | Inhibition | [2] |

| HeLa | Flow Cytometry | Cell Cycle | G2/M Arrest | [2] |

| HepG2 | Flow Cytometry | Cell Cycle | G2/M Arrest | [2] |

Table 2: Cellular Effects of GSK650394. This table outlines the observed effects of GSK650394 on human cancer cell lines, including its impact on cell proliferation and cell cycle progression.

Mechanism of Action: Aurora B Inhibition

GSK650394 functions as an ATP-competitive inhibitor of Aurora B kinase.[2] Molecular docking studies suggest that GSK650394 binds to the canonical nucleotide-binding pocket of Aurora B.[2] This binding prevents the hydrolysis of ATP, a process essential for the kinase's activity and the subsequent phosphorylation of its downstream substrates.[2]

The primary consequence of Aurora B inhibition by GSK650394 is the disruption of critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis.[4] By inhibiting Aurora B, GSK650394 leads to a failure in the phosphorylation of key substrates like histone H3 at serine 10, a hallmark of Aurora B activity.[2] This disruption of the kinase cascade ultimately results in defects in chromosome alignment, a failure of the spindle assembly checkpoint, and an arrest of the cell cycle in the G2/M phase, leading to an anti-proliferative effect in cancer cells.[2]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the context and discovery of GSK650394's activity against Aurora B, the following diagrams visualize the relevant signaling pathway and experimental workflows.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK650394 as an Aurora B inhibitor.

In Vitro Aurora B Kinase ATPase Assay

This assay is designed to measure the ATP hydrolysis activity of Aurora B kinase and to screen for inhibitory compounds.

-

Reagents and Materials:

-

Recombinant human Aurora B/INCENP complex

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

-

GSK650394 or other test compounds

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of GSK650394 in kinase buffer.

-

In a 384-well plate, add the diluted GSK650394 or vehicle control (DMSO).

-

Add the recombinant Aurora B/INCENP complex to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the luciferase-based ATP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

-

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of GSK650394 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][7]

-

Reagents and Materials:

-

HeLa or HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

GSK650394

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed HeLa or HepG2 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK650394 or vehicle control for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.[2]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9][10][11][12]

-

Reagents and Materials:

-

HeLa or HepG2 cells

-

Complete cell culture medium

-

GSK650394

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Synchronize the cells at the G1/S boundary by treatment with thymidine.

-

Release the cells from the G1/S block and treat them with different concentrations of GSK650394 or vehicle control for 20 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.[2]

-

Conclusion

While GSK650394 has been predominantly studied as an SGK inhibitor, emerging evidence robustly demonstrates its activity as a novel inhibitor of Aurora B kinase. This technical guide provides a comprehensive summary of the key findings supporting this role, including its in vitro potency, cellular effects, and mechanism of action. The detailed experimental protocols and visual representations of the underlying biology and discovery process offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of GSK650394 as a dual SGK and Aurora B inhibitor. Further investigation into its selectivity profile and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Discovery of a novel Aurora B inhibitor GSK650394 with potent anticancer and anti-aspergillus fumigatus dual efficacies in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]

The Discovery and Development of GSK650394: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion transport, and hormone signaling. Its dysregulation has been implicated in several diseases, including cancer, hypertension, and diabetes. This has made SGK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK650394.

Discovery and Rationale

The development of GSK650394 was driven by the need for selective inhibitors to probe the function of SGK1 and to explore its potential as a therapeutic target, particularly in the context of prostate cancer.[1] Research had indicated that SGK1 is an androgen-regulated gene and that its expression is required for the androgen-mediated growth of prostate cancer cells.[1] This provided a strong rationale for the development of an SGK1 inhibitor as a potential therapeutic agent. While the specific details of the initial high-throughput screening and lead optimization campaign that led to the identification of GSK650394 are not extensively detailed in publicly available literature, the primary research was conducted by GlaxoSmithKline.[1]

Mechanism of Action

GSK650394 acts as an ATP-competitive inhibitor of SGK1 and SGK2.[1] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. One of the key downstream targets of SGK1 is the E3 ubiquitin ligase Nedd4-2. SGK1 phosphorylates and inactivates Nedd4-2, thereby preventing the ubiquitination and subsequent degradation of its target proteins, which include epithelial sodium channels (ENaC). In prostate cancer cells, GSK650394 has been shown to inhibit the androgen-mediated phosphorylation of Nedd4-2, confirming its on-target activity in a cellular context.[1]

A simplified representation of the SGK1 signaling pathway and the inhibitory effect of GSK650394 is depicted below.

Figure 1: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.

Quantitative Data Summary

The inhibitory activity and cytotoxicity of GSK650394 have been characterized in various assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of GSK650394

| Target | Assay | IC50 |

| SGK1 | Fluorescence Polarization | 13 nM[3] |

| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM[1] |

| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM[1] |

| SGK1-mediated epithelial transport | Short-Circuit Current (SCC) Assay | 0.6 µM[2] |

| Androgen-stimulated LNCaP cell growth | Cell Growth Assay | ~1 µM[1] |

| Aurora B (human) | ATPase Assay | 5.68 µM[4] |

| Aurora B (Aspergillus fumigatus) | ATPase Assay | 1.29 µM[4] |

Table 2: Cytotoxicity of GSK650394

| Cell Line | Assay | LC50 |

| M-1 | XTT Assay | 41 µM[1] |

| HeLa | XTT Assay | >100 µM[1] |

Table 3: In Vivo Pharmacokinetic Parameters of GSK650394 in Rats

| Parameter | Value | Dosing |

| Total Clearance | 11.18 ± 1.28 mL/min/kg | 2 mg/kg IV |

| Volume of Distribution (Vdss) | 346.1 ± 120.6 mL/kg | 2 mg/kg IV |

| Oral Bioavailability | ~9% | 2, 5, and 10 mg/kg PO |

Experimental Protocols

Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This assay measures the phosphorylation of a biotinylated peptide substrate (CROSStide) by SGK1 or SGK2.

-

Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 and ATP.

-

Inhibition Reaction: The activated SGK enzyme is incubated with varying concentrations of GSK650394.

-

Phosphorylation Reaction: A mixture of biotinylated CROSStide peptide and γ-³²P-ATP is added to the enzyme-inhibitor mixture and incubated to allow for phosphorylation.

-

Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated CROSStide. When a ³²P-labeled phosphate is incorporated into the peptide, the proximity of the radioisotope to the scintillant in the bead generates a light signal that is detected by a scintillation counter.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of GSK650394. IC50 values are calculated from the dose-response curves.

The general workflow for the SPA is illustrated below.

Figure 2: Workflow for the Scintillation Proximity Assay (SPA) to measure GSK650394 activity.

LNCaP Cell Growth Assay

This assay assesses the effect of GSK650394 on the androgen-dependent proliferation of the LNCaP human prostate cancer cell line.

-

Cell Culture: LNCaP cells are cultured in media containing charcoal-stripped fetal bovine serum to deplete endogenous androgens.

-

Treatment: Cells are treated with a synthetic androgen (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.

-

Incubation: The cells are incubated for several days, with the treatment being refreshed periodically.

-

Proliferation Measurement: Cell proliferation is quantified using a suitable method, such as a fluorescent-based assay that measures DNA content or a colorimetric assay that measures metabolic activity (e.g., MTT or XTT).

-

Data Analysis: The effect of GSK650394 on androgen-stimulated cell growth is determined, and an IC50 value is calculated.

Preclinical Development and Future Perspectives

GSK650394 has been utilized in numerous preclinical studies to investigate the role of SGK1 in various physiological and pathological processes. In vivo studies in rats have shown that the compound can be formulated for administration and achieve exposures sufficient to engage the target.[1] However, the pharmacokinetic profile in rats revealed a low oral bioavailability of approximately 9%, which may present a challenge for its development as an oral therapeutic.

To date, there is no publicly available information on the clinical development of GSK650394. It is primarily considered a valuable tool compound for preclinical research, enabling the dissection of SGK1 signaling pathways and the validation of SGK1 as a therapeutic target in various disease models. The insights gained from studies with GSK650394 may guide the development of future SGK1 inhibitors with improved pharmacokinetic properties suitable for clinical investigation. Furthermore, analogs of GSK650394 have been synthesized and evaluated, demonstrating the potential for further medicinal chemistry efforts to optimize this chemical scaffold.[5]

Conclusion

GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1/2 that has been instrumental in advancing the understanding of SGK1 biology. While its own path to clinical development is unclear, it remains a critical tool for researchers in the field. The comprehensive data on its mechanism of action, inhibitory activity, and effects in preclinical models provide a solid foundation for the continued exploration of SGK1 as a therapeutic target for a range of diseases.

References

- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Discovery of a novel Aurora B inhibitor GSK650394 with potent anticancer and anti-aspergillus fumigatus dual efficacies in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

GSK650394 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK650394, initially developed as a potent inhibitor of Serum- and Glucocorticoid-regulated Kinase (SGK) 1 and 2, has emerged as a promising anti-cancer agent with a dual mechanism of action.[1] This technical guide provides a comprehensive overview of the target validation of GSK650394 in various cancer cell lines. It consolidates key findings on its inhibitory activities, effects on cellular processes, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in oncology.

Introduction

The search for novel therapeutic targets in oncology is critical for overcoming drug resistance and improving patient outcomes. GSK650394 has been identified as a small molecule inhibitor with significant anti-proliferative effects across a range of cancer types, including prostate, lung, thyroid, and liver cancer.[1] Originally targeting the SGK family of kinases, which are downstream effectors of the PI3K pathway, GSK650394 has also been discovered to be a novel inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] This dual inhibitory profile makes GSK650394 a compelling candidate for cancer therapy. This guide details the validation of these targets and the subsequent cellular consequences in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of GSK650394 across various assays and cell lines.

Table 1: Inhibitory Concentration (IC50) of GSK650394

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| SGK1 | Kinase Assay | 62 nM | |

| SGK2 | Kinase Assay | 103 nM | |

| Human Aurora B | ATPase Assay | 5.68 µM | [2] |

| Aspergillus fumigatus Aurora B | ATPase Assay | 1.29 µM | [2] |

| LNCaP (Prostate Cancer) | Androgen-stimulated growth | ~ 1 µM | [3] |

Table 2: Effects of GSK650394 on Cancer Cell Proliferation

| Cell Line | Cancer Type | Assay | Effect | Reference |

| HeLa | Cervical Cancer | MTT Assay | Time and dose-dependent inhibition | [1] |

| HepG2 | Liver Cancer | MTT Assay | Time and dose-dependent inhibition | [1] |

| LNCaP | Prostate Cancer | Growth Assay | Complete abrogation of androgen-mediated growth at 10 µM | [3] |

| HCT116 | Colorectal Cancer | Proliferation Assay | Repressed tumor cell proliferation | [4] |

| HT29 | Colorectal Cancer | Proliferation Assay | Repressed tumor cell proliferation | [4] |

Table 3: Cellular Effects of GSK650394 Treatment

| Cell Line(s) | Effect | Observation | Reference |

| HeLa, HepG2 | Cell Cycle Arrest | G2/M phase arrest | [1] |

| Prostate Cancer Cells | Autophagy Induction | Led to inhibition of cell metastasis | [4] |

| Non-small Cell Lung Cancer | Apoptosis Induction | Induced apoptosis via the p53 pathway when combined with γ-radiation | [4] |

| NCI-H460 (Lung Adenocarcinoma) | Sensitization to Radiation | Decreased long-term survival and sensitized cells to ionizing radiation | [4] |

| HT29 (Colorectal Cancer) | Radiosensitization | Reduced radioresistance in a xenograft mouse model | [4] |

Signaling Pathways and Mechanisms of Action

GSK650394 exerts its anti-cancer effects by targeting two key signaling nodes: the SGK1 and Aurora B pathways.

SGK1 Inhibition

As a downstream effector of the PI3K pathway, SGK1 is implicated in cell survival, proliferation, and resistance to therapy. In prostate cancer, SGK1 is an androgen-regulated gene.[3] GSK650394 competitively inhibits SGK1, thereby blocking downstream signaling. One of the key substrates of SGK1 is Nedd4-2. Inhibition of SGK1 by GSK650394 prevents the phosphorylation of Nedd4-2, impacting its function.[3]

Aurora B Inhibition

A more recently discovered mechanism of action for GSK650394 is the inhibition of Aurora B kinase.[1] Aurora B is a crucial component of the chromosomal passenger complex, which ensures proper chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora B leads to defects in these processes, ultimately resulting in G2/M cell cycle arrest and apoptosis.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of GSK650394 are provided below.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of viable cells to determine cell proliferation.

-

Cell Seeding: Plate HeLa or HepG2 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of GSK650394 (e.g., 0-100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with GSK650394 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Histone H3, anti-SGK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Kinase Assay (Aurora B ATPase Activity)

This assay measures the ability of a kinase to hydrolyze ATP.

-

Reaction Setup: Prepare a reaction mixture containing recombinant human Aurora B, ATP, and varying concentrations of GSK650394 in a kinase buffer.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

ATP Measurement: Use a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Normalize the luminescence values to a no-enzyme control to determine the percentage of inhibition. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

GSK650394 demonstrates significant potential as an anti-cancer therapeutic due to its dual inhibitory activity against SGK1 and Aurora B. The validation studies in various cancer cell lines confirm its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and drug developers working to further elucidate the therapeutic utility of GSK650394 and similar kinase inhibitors in oncology. Further investigations, including in vivo studies and clinical trials, are warranted to fully assess its efficacy and safety profile.

References

- 1. Discovery of a novel Aurora B inhibitor GSK650394 with potent anticancer and anti-aspergillus fumigatus dual efficacies in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of GSK650394 in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, metastatic disease. The androgen receptor (AR) signaling pathway is a cornerstone of prostate cancer development and progression, making it a primary target for therapeutic intervention. However, resistance to androgen deprivation therapy and AR antagonists is a major clinical hurdle, necessitating the exploration of novel therapeutic targets. One such target is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that acts as a critical downstream effector in multiple signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the small molecule inhibitor GSK650394 and its role in modulating prostate cancer progression through the inhibition of SGK1.

GSK650394: A Potent and Selective SGK1 Inhibitor

GSK650394 is a small molecule compound that acts as a competitive inhibitor of SGK1.[1] Its development has provided a valuable pharmacological tool to investigate the multifaceted roles of SGK1 in cancer biology.

Biochemical and Cellular Potency of GSK650394

The inhibitory activity of GSK650394 has been characterized in various assays, demonstrating its potency and selectivity.

| Assay Type | Target | IC50 Value | Reference |

| Fluorescence Polarization Assay | Purified SGK1 | 13 nM | [2] |

| Scintillation Proximity Assay | SGK1 | 62 nM | [2][3][4] |

| Scintillation Proximity Assay | SGK2 | 103 nM | [2][3] |

| LNCaP Cell Growth Assay (Androgen-Stimulated) | - | ~ 1 µM | [1][2][3] |

| PC3 Cell Migration Inhibition | - | 40 µM (for strong inhibition) | [5] |

| DU145 Cell Migration Inhibition | - | 20 µM (for similar effect to PC3) | [5] |

Table 1: Summary of IC50 values for GSK650394 against SGK isoforms and in prostate cancer cell lines.

GSK650394 displays over 30-fold selectivity for SGK1 over Akt and other related kinases, highlighting its specificity as a research tool and potential therapeutic agent.[3]

The SGK1 Signaling Axis in Prostate Cancer

SGK1 is a key downstream node in several signaling pathways that are crucial for prostate cancer cell growth, survival, and metastasis. Its expression is regulated by androgens and glucocorticoids, and it is also activated downstream of the PI3K/mTOR pathway.[1][6][7]

Androgen Receptor (AR) Signaling

The AR is a primary driver of prostate cancer. Upon activation by androgens, the AR translocates to the nucleus and regulates the transcription of a host of genes involved in cell proliferation and survival. The sgk1 gene is a direct transcriptional target of the AR.[1]

Androgen treatment increases both SGK1 mRNA and protein levels in prostate cancer cells.[1] Activated SGK1 then phosphorylates downstream targets, such as Nedd4-2, leading to their inactivation and promoting cell growth and survival.[1][2]

PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently activated in prostate cancer, often due to mutations in PTEN or PI3K.[1] SGK1 is a downstream effector of this pathway and can mediate some of its pro-survival and pro-proliferative effects.[1]

SGK1 can directly phosphorylate and inactivate TSC2, a negative regulator of mTORC1, thereby promoting mTORC1 activity and subsequent cell growth and protein translation.[1]

Role of GSK650394 in Prostate Cancer Progression

Inhibition of Cell Growth and Proliferation

GSK650394 has been shown to inhibit the growth of androgen-dependent prostate cancer cells. In LNCaP cells, GSK650394 dramatically inhibits androgen-stimulated growth with an IC50 of approximately 1 µM, and at a concentration of 10 µM, it completely abrogates androgen-mediated growth.[1] This effect is more pronounced than that observed with siRNA-mediated knockdown of SGK1, suggesting that the enzymatic activity of SGK1 is critical for androgen-stimulated growth.[1] Inhibition of SGK1 by GSK650394 can induce G2/M cell cycle arrest and apoptosis in prostate cancer cells.[4][8]

Impairment of Metastasis

Metastasis is a major cause of mortality in prostate cancer patients. SGK1 expression positively correlates with prostate cancer progression and metastasis.[5][6] GSK650394 has demonstrated significant anti-metastatic effects both in vitro and in vivo.[5]

-

Inhibition of Migration and Invasion: GSK650394 significantly impairs the migration and invasion of PC3 and DU145 prostate cancer cells.[5]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): SGK1 inhibition by GSK650394 can reverse EMT, a key process in cancer metastasis. This is achieved, at least in part, through the downregulation of Snail, a key transcriptional repressor of E-cadherin.[5]

-

Induction of Autophagy: GSK650394-induced SGK1 inhibition leads to autophagy, which contributes to the suppression of metastasis by repressing EMT.[5] Dual inhibition of mTOR and SGK1 enhances this autophagic response and leads to synergistic anti-metastatic effects.[5]

Overcoming Therapeutic Resistance

Resistance to androgen-targeted therapies is a major clinical challenge. The glucocorticoid receptor (GR) can contribute to this resistance by activating a similar set of pro-survival genes as the AR, including SGK1.[9][10] Increased GR expression is observed in a subset of prostate cancers following androgen deprivation therapy.[11][12]

-

GR-Mediated Resistance: GR activation can diminish the efficacy of AR antagonists like MDV3100 (enzalutamide).[9][10]

-

Role of SGK1 in Resistance: Glucocorticoid-mediated cell viability can be diminished by co-treatment with the SGK1 inhibitor GSK650394.[9] This suggests that SGK1 is a key mediator of GR-driven resistance. Overexpression of SGK1 in prostate cancer xenografts accelerates the initiation of castrate-resistant tumors.[9]

Experimental Protocols

LNCaP Cell Growth Assay

-

Cell Culture: LNCaP cells are maintained in appropriate media supplemented with fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the experiment, cells are grown in media with charcoal-stripped FBS for 3 days to deplete endogenous androgens.[13]

-

Treatment: Cells are treated with ethanol (vehicle control) or the synthetic androgen R1881 (e.g., 10 nmol/L) in the presence of varying concentrations of GSK650394.[13]

-

Incubation: Cells are incubated for a defined period (e.g., 10 days), with media and treatments refreshed every 2-3 days.[13]

-

Cell Viability Measurement: The relative number of cells is measured using a fluorescent DNA-binding dye (e.g., FluoReporter Blue).[13]

Wound Healing Assay

-

Cell Seeding: Prostate cancer cells (e.g., PC3) are seeded in a culture plate and grown to confluence.

-

Wound Creation: A sterile pipette tip is used to create a linear "wound" in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing either vehicle control or GSK650394 at the desired concentration (e.g., 40 µM for PC3 cells).[5]

-

Imaging: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.[5]

-

Analysis: The rate of wound closure is measured to assess cell migration.

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel to simulate the extracellular matrix.

-

Cell Seeding: Prostate cancer cells are seeded in the upper chamber in serum-free medium containing either vehicle control or GSK650394.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as FBS.

-

Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell invasion through the Matrigel and membrane.[5]

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]

Western Blotting

-

Cell Lysis: Cells are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., SGK1, phospho-Nedd4-2, E-cadherin, N-cadherin, Vimentin, Snail, LC3) followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).[5][13]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

GSK650394 has proven to be an invaluable tool for elucidating the critical role of SGK1 in prostate cancer progression. The inhibition of SGK1 by GSK650394 effectively curtails androgen-driven cell growth, impairs metastasis by reversing EMT and inducing autophagy, and has the potential to overcome resistance to conventional androgen-targeted therapies. These findings strongly support SGK1 as a viable therapeutic target in prostate cancer.

Future research should focus on the development of SGK1 inhibitors with improved pharmacokinetic properties suitable for clinical trials.[1] While GSK650394 has been formulated for in vivo use in animal models, its clinical development in prostate cancer has not been reported.[1] Further investigation into the synergistic effects of combining SGK1 inhibitors with existing prostate cancer therapies, such as AR antagonists and mTOR inhibitors, is warranted. The identification of predictive biomarkers to select patients most likely to benefit from SGK1-targeted therapy will be crucial for the successful clinical translation of this promising therapeutic strategy.

References

- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. rndsystems.com [rndsystems.com]

- 4. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGK1 inhibition-induced autophagy impairs prostate cancer metastasis by reversing EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. majalahpratistapatologi.com [majalahpratistapatologi.com]

- 7. majalahpratistapatologi.com [majalahpratistapatologi.com]

- 8. researchgate.net [researchgate.net]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Glucocorticoid Receptor Activity Contributes to Resistance to Androgen-Targeted Therapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serum/glucocorticoid-regulated kinase 1 expression in primary human prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serum/Glucocorticoid-Regulated Kinase 1 Expression in Primary Human Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

GSK650394: A Technical Guide to its Effects on Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of GSK650394, a small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). While not a direct inhibitor of the Androgen Receptor (AR), GSK650394 effectively antagonizes AR signaling in prostate cancer models. Androgens, acting through the AR, transcriptionally upregulate SGK1. By inhibiting SGK1, GSK650394 blocks key downstream effects of AR activation, most notably the androgen-stimulated proliferation of prostate cancer cells. This guide details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols used in its evaluation, and illustrates the relevant biological pathways.

Introduction: The Androgen Receptor and SGK1 in Prostate Cancer

The Androgen Receptor (AR) signaling pathway is a critical driver for the growth and survival of prostate cancer cells.[1] Therapies targeting this axis, either by depleting androgens or by directly antagonizing the receptor, are foundational treatments for advanced prostate cancer.[1][2] However, resistance to these therapies is common, necessitating the exploration of alternative therapeutic targets within the pathway.[3][4]

One such target is the Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a serine/threonine protein kinase belonging to the AGC kinase family.[1] The gene encoding SGK1 is a direct transcriptional target of the AR.[1][5] Upon stimulation by androgens, AR induces the expression of SGK1, which in turn phosphorylates various downstream substrates to promote cell growth and survival.[1] This positions SGK1 as a crucial downstream mediator of AR signaling, and its inhibition presents a novel strategy to counteract the effects of AR activity in prostate cancer.[1]

Mechanism of Action of GSK650394

GSK650394 functions as a potent and competitive inhibitor of SGK1.[1][5] Its primary mechanism is the direct inhibition of the kinase activity of SGK1 and, to a lesser extent, the related isoform SGK2.[6][7][8] The compound displays significant selectivity for SGK kinases over other related kinases, such as Akt.[9]

The effect of GSK650394 on Androgen Receptor signaling is indirect. The established pathway is as follows:

-

Androgens (e.g., R1881) bind to and activate the AR.[1]

-

The activated AR translocates to the nucleus and functions as a transcription factor, increasing the expression of target genes, including sgk1.[1]

-

Increased SGK1 protein levels lead to the phosphorylation and inhibition of downstream targets like the ubiquitin ligase Nedd4-2.[1][5][8]

-

This cascade ultimately promotes androgen-dependent cell proliferation.[1]

GSK650394 intervenes by inhibiting the enzymatic activity of SGK1, thereby preventing the phosphorylation of its substrates and abrogating the proliferative signals originating from AR activation.[1][8]

Quantitative Data Presentation

The inhibitory activity of GSK650394 has been quantified in various enzymatic and cell-based assays. The data is summarized below.

Table 1: In Vitro Kinase Inhibition

This table details the half-maximal inhibitory concentration (IC₅₀) of GSK650394 against purified SGK kinases.

| Target Kinase | Assay Type | IC₅₀ Value | Reference(s) |

| Activated SGK1 | Fluorescence Polarization | 13 nM | [5][8] |

| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [6][7][8][9] |

| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [6][7][8][9] |

Table 2: Cell-Based Assay Potency

This table presents the IC₅₀ of GSK650394 in cellular assays, reflecting its activity in a biological context.

| Cell Line / Assay | Measured Effect | IC₅₀ Value | Reference(s) |

| LNCaP Cells | Inhibition of androgen-stimulated growth | ~ 1 µM | [1][5][8] |

| Aldosterone-stimulated SCC Assay | Inhibition of SGK1-mediated epithelial transport | 0.6 µM | [6][8] |

Key Experimental Protocols

The evaluation of GSK650394's effect on AR signaling has relied on specific in vitro methodologies.

LNCaP Androgen-Stimulated Growth Assay

This assay measures the ability of a compound to inhibit the proliferation of the androgen-sensitive LNCaP prostate cancer cell line in the presence of androgens.

Methodology:

-

Cell Plating: LNCaP cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.[6]

-

Hormone Deprivation: Cells are cultured for 3 days in media supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.[1][6]

-

Treatment: On day 3, the media is partially replaced with fresh media containing a synthetic androgen (e.g., R1881) with or without varying concentrations of GSK650394.[1][6] A vehicle control (e.g., DMSO) is also included.

-

Re-treatment: The treatment is repeated on days 5 and 7 to maintain compound and androgen concentrations.[6]

-

Growth Assessment: After a total of 10 days of culture, cell viability or growth is measured using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

-

Data Analysis: The results are used to calculate the IC₅₀ value, representing the concentration of GSK650394 required to inhibit 50% of the androgen-stimulated cell growth.

Western Blot for Nedd4-2 Phosphorylation

This method is used to confirm that GSK650394 inhibits SGK1 kinase activity within the cell by measuring the phosphorylation status of a known SGK1 substrate, Nedd4-2.

Methodology:

-

Cell Culture and Treatment: LNCaP cells are grown in androgen-deprived media for 3 days.[1] Subsequently, the cells are treated with a synthetic androgen (R1881) to stimulate the AR-SGK1 axis, in the presence or absence of GSK650394 at various concentrations.[1][5]

-

Protein Extraction: Whole-cell extracts are collected from the treated cells.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.[1]

-

Immunoblotting: The membrane is probed with primary antibodies specific for total SGK1, total Nedd4-2, and phospho-Nedd4-2 (specifically at the SGK1-targeted serine residue, e.g., Ser328).[1] A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized. A reduction in the phospho-Nedd4-2 signal in the presence of GSK650394 indicates successful intracellular inhibition of SGK1 activity.[1][8]

Conclusion

GSK650394 is a selective inhibitor of SGK1/2 that effectively disrupts the androgen receptor signaling pathway in prostate cancer cells.[1] It does not target the AR directly but acts on a critical downstream effector, SGK1, which is transcriptionally upregulated by AR activation.[1] By inhibiting SGK1, GSK650394 abrogates androgen-mediated cell proliferation, demonstrating that targeting pathways downstream of the AR is a viable therapeutic strategy.[1] The data and protocols presented here provide a technical foundation for researchers and drug developers working to exploit the AR-SGK1 signaling axis for the treatment of prostate cancer.

References

- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor Activity Contributes to Resistance to Androgen-Targeted Therapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 9. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]

GSK 650394 and influenza virus replication

An In-depth Technical Guide on GSK650394 and its Role in Influenza Virus Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral strategies, particularly those targeting host-cell factors essential for viral replication. One such host factor is the Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes. The small molecule inhibitor GSK650394 has been identified as a potent inhibitor of SGK1. This document provides a comprehensive technical overview of GSK650394, its mechanism of action against the influenza A virus, quantitative efficacy data, and detailed experimental protocols. The core finding is that GSK650394 inhibits influenza A virus replication by specifically impairing the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step in the viral life cycle.

Introduction to GSK650394

GSK650394 is a small molecule inhibitor of the serum- and glucocorticoid-regulated kinase (SGK) family, with a notable selectivity for SGK1 and SGK2.[1][2] Initially developed in the context of cancer research, its utility has expanded to virology.[3] Research has demonstrated that host SGK1 is co-opted by the influenza A virus to facilitate a crucial step in its replication cycle.[3][4][5] By inhibiting SGK1, GSK650394 presents a host-centric antiviral approach, which may offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins.

Mechanism of Action: Inhibition of vRNP Nuclear Export

The primary antiviral mechanism of GSK650394 against influenza A virus is the inhibition of SGK1-mediated nuclear export of newly synthesized viral ribonucleoproteins (vRNPs).[2][3][4] The influenza virus life cycle involves the import of its genome into the host cell nucleus for replication and transcription.[4][6] Following the synthesis of new vRNAs, nucleoprotein (NP), and polymerase proteins, these components assemble into progeny vRNPs. These vRNPs must then be exported to the cytoplasm for subsequent assembly into new virions.[4][6]

Studies have conclusively shown that SGK1 is essential for this vRNP export process.[3][5][7] Treatment of influenza-infected cells with GSK650394 results in the accumulation of viral NP within the nucleus, effectively trapping the vRNPs and halting the production of infectious viral particles.[4][7] Importantly, GSK650394 does not interfere with other key stages of the viral life cycle, such as viral entry, polymerase activity, or the expression of viral proteins, highlighting its specific mechanism of action.[4][7][8]

Quantitative Data Presentation

The efficacy and selectivity of GSK650394 have been quantified through various assays. The data below is compiled from published studies.

Table 1: Kinase Inhibitory Activity of GSK650394

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| SGK1 | Scintillation Proximity Assay (SPA) | 62 | [1][2] |

| SGK2 | Scintillation Proximity Assay (SPA) | 103 | [1][2] |

Table 2: Antiviral Activity and Cellular Toxicity

| Parameter | Cell Line | Virus Strain(s) | Value | Reference |

| Antiviral Activity | ||||

| vRNP Nuclear Export Inhibition | A549 | A/WSN/33 (H1N1) | ~90% nuclear NP retention at 50 µM | [7] |

| Cellular Toxicity | ||||

| LC₅₀ | M-1 | N/A | 41 µM | [1] |

| LC₅₀ | HeLa | N/A | > 100 µM | [1] |

| Cell Viability (48h) | A549 | N/A | ≥75% viability at 6.25 - 50 µM | [4] |

Detailed Experimental Protocols

The following sections describe the methodologies used to characterize the effects of GSK650394 on influenza virus replication.

Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of GSK650394 to inhibit SGK1/2 kinase activity.

-

Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 and ATP in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) for 30 minutes at 30°C.[2]

-

Inhibitor Incubation: Serial dilutions of GSK650394 (in DMSO) are added to a 96-well plate, followed by the addition of the activated SGK1/2 enzyme mixture.[2]

-

Kinase Reaction: A substrate mixture containing a biotinylated peptide substrate (CROSStide) and γ-³²P-ATP is added to initiate the reaction. The plate is incubated for 1 hour at room temperature.[2]

-

Signal Detection: A slurry of streptavidin-coated SPA beads is added. The beads capture the biotinylated peptide, bringing any incorporated ³²P into close proximity, which generates a detectable light signal.[2]

-

Data Analysis: The signal is measured using a scintillation counter. IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of GSK650394.[2]

Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the cytotoxicity of GSK650394.

-

Cell Seeding: A549 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with 2-fold serial dilutions of GSK650394 or DMSO as a solvent control for specified durations (e.g., 24, 48, 72, 96 hours).[7]

-

Lysis and Luminescence: An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measurement: After a brief incubation to stabilize the signal, luminescence is read on a plate reader.

-

Analysis: Viability is expressed as a percentage relative to the DMSO-treated control cells.[4]

vRNP Nuclear Export Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the viral nucleoprotein (NP) as a marker for vRNP complexes.

-

Cell Preparation: A549 cells are grown on coverslips and pretreated with GSK650394 (e.g., 12.5, 25, 50 µM) or DMSO for 2 hours.[4]

-

Synchronized Infection: Cells are chilled, then infected with influenza A virus (e.g., A/WSN/33) at a high multiplicity of infection (MOI of 10) on ice to allow attachment but not entry.[4]

-

Incubation: The virus is allowed to enter and replicate by shifting the temperature to 37°C. Medium containing the compound is added back.

-

Fixation and Staining: At various times post-infection (e.g., 5 and 7 hours), cells are fixed, permeabilized, and stained with a primary monoclonal antibody against the influenza NP, followed by a fluorescently labeled secondary antibody.[4][7] Nuclei are counterstained with DAPI.[4][7]

-

Imaging and Quantification: Cells are imaged using a fluorescence microscope. The percentage of cells showing predominantly nuclear NP staining versus cytoplasmic or mixed staining is quantified.[7]

Viral Entry Assay (Pseudoparticle Luciferase Assay)

This assay determines if GSK650394 blocks the initial entry of the virus into host cells.

-

Cell Treatment: A549 cells are treated with GSK650394 (12.5, 25, 50 µM), a known entry inhibitor (e.g., Diphyllin) as a positive control, or DMSO.[4][8]

-

Pseudoparticle Incubation: Cells are then incubated with pseudoparticles that bear influenza HA/NA proteins on their surface and contain a Gaussia luciferase reporter gene.[4][8]

-

Incubation & Lysis: After 18 hours, the cells are washed, and fresh medium is added. 24 hours later, the cells are lysed.[4][7]

-

Luciferase Measurement: A luciferase assay is performed on the cell lysates to measure reporter gene expression, which is dependent on successful particle entry and gene delivery.[7][8]

Viral Polymerase Activity Assay (Mini-Genome Assay)

This assay assesses the effect of GSK650394 on the function of the viral RNA polymerase complex.

-

Cell Treatment: A549 cells are treated with GSK650394, a known polymerase inhibitor as a positive control, or DMSO.[4]

-

Transfection: Cells are co-transfected with a set of plasmids: four plasmids expressing the core components of the polymerase complex (PB1, PB2, PA) and the nucleoprotein (NP), and a fifth plasmid that acts as a vRNA template encoding a firefly luciferase reporter gene.[4] A sixth plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.[4]

-

Incubation & Lysis: Cells are incubated for 24 hours to allow for protein expression and polymerase activity, then lysed.

-

Luciferase Measurement: Both firefly and Renilla luciferase activities are measured. The firefly signal, normalized to the Renilla signal, is directly proportional to the viral polymerase activity.[4]

Conclusion

GSK650394 is a potent SGK1 inhibitor that effectively curtails influenza A virus replication in vitro. Its specific mechanism of action—the impairment of viral ribonucleoprotein (vRNP) nuclear export—has been clearly demonstrated through targeted assays that rule out effects on viral entry, polymerase activity, and protein synthesis.[3][4][7][8] By targeting a host kinase (SGK1) rather than a viral component, GSK650394 represents a promising strategy for developing new anti-influenza therapeutics that may be less susceptible to viral resistance. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

GSK650394: A Technical Guide to its Application in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK650394, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of SGK1 inhibition in the context of various neurological disorders. This document outlines the core mechanism of action of GSK650394, summarizes key quantitative data, provides detailed experimental protocols for its use in in vitro and in vivo models, and visualizes the relevant signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action